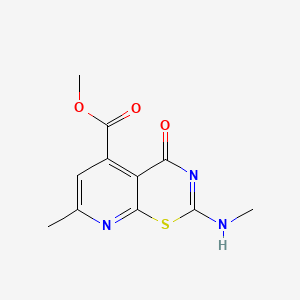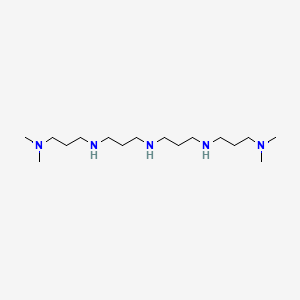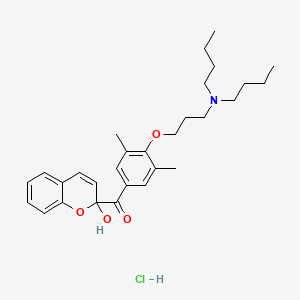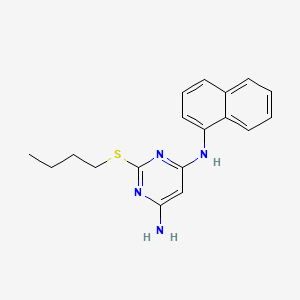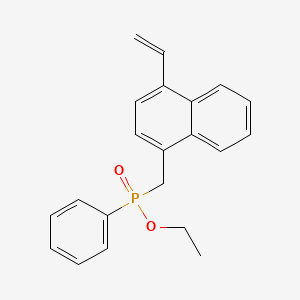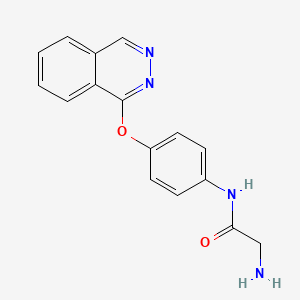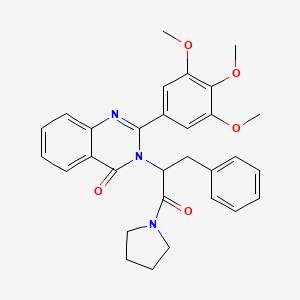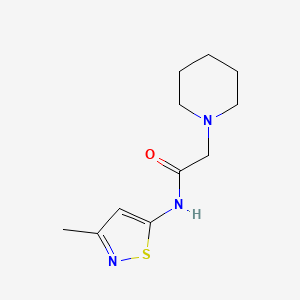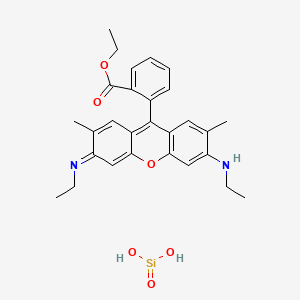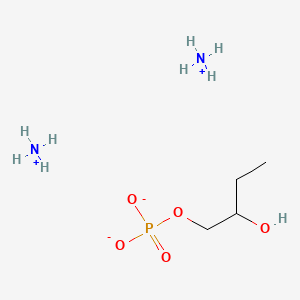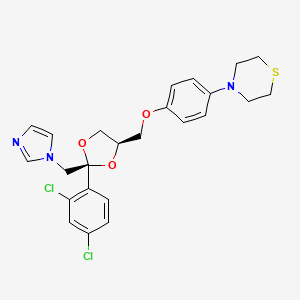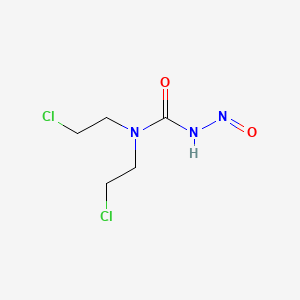
Urea, N,N-bis(2-chloroethyl)-N'-nitroso-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea, N,N-bis(2-chloroethyl)-N’-nitroso-, also known as Carmustine, is a nitrosourea compound used primarily in chemotherapy. It is known for its ability to alkylate DNA and RNA, leading to the inhibition of DNA synthesis and function. This compound is particularly effective in treating brain tumors and various other malignancies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N,N-bis(2-chloroethyl)-N’-nitroso- typically involves the reaction of urea with 2-chloroethylamine under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then nitrosated to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes stringent control of reaction parameters such as temperature, pressure, and pH to ensure the stability and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- undergoes several types of chemical reactions, including:
Alkylation: It can alkylate DNA and RNA, leading to cross-linking and inhibition of replication and transcription.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions, leading to the formation of various by-products.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions, with DNA or RNA as the target.
Hydrolysis: Requires acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
Alkylation: Leads to DNA cross-links and modified RNA.
Hydrolysis: Produces various by-products, including chloroethylamine derivatives.
Applications De Recherche Scientifique
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- has a wide range of applications in scientific research:
Chemistry: Used as a reagent for studying alkylation reactions and DNA cross-linking mechanisms.
Biology: Employed in research on DNA damage and repair mechanisms.
Medicine: Widely used in chemotherapy for treating brain tumors, multiple myeloma, and lymphomas.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.
Mécanisme D'action
The compound exerts its effects primarily through alkylation of DNA and RNA. It forms interstrand cross-links in DNA, preventing replication and transcription. Additionally, it can carbamoylate proteins, leading to the inhibition of essential cellular functions . The molecular targets include DNA, RNA, and various proteins involved in cellular replication and repair .
Comparaison Avec Des Composés Similaires
Similar Compounds
Carmustine: Another nitrosourea compound with similar alkylating properties.
Lomustine: A related compound used in chemotherapy with a similar mechanism of action.
Uracil Mustard: An alkylating agent that also inhibits DNA synthesis but has a different chemical structure.
Uniqueness
Urea, N,N-bis(2-chloroethyl)-N’-nitroso- is unique due to its dual ability to alkylate and carbamoylate, making it highly effective in disrupting cellular processes. Its specific use in treating brain tumors highlights its ability to cross the blood-brain barrier, a feature not common to all alkylating agents .
Propriétés
Numéro CAS |
918147-51-0 |
|---|---|
Formule moléculaire |
C5H9Cl2N3O2 |
Poids moléculaire |
214.05 g/mol |
Nom IUPAC |
1,1-bis(2-chloroethyl)-3-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-10(4-2-7)5(11)8-9-12/h1-4H2,(H,8,11,12) |
Clé InChI |
HBCAMHAPOVKLSH-UHFFFAOYSA-N |
SMILES canonique |
C(CCl)N(CCCl)C(=O)NN=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


